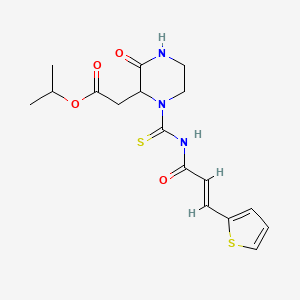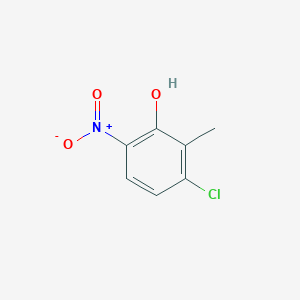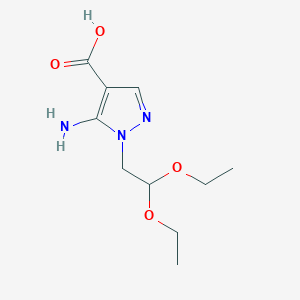![molecular formula C27H26N4O2S2 B2477454 3-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1037167-86-4](/img/structure/B2477454.png)
3-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the imidazo[1,2-c]quinazolin-2-yl group could potentially be formed through a cyclization reaction . The propanamide group could be introduced through an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The presence of nitrogen and sulfur atoms in these rings would likely result in a polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the molecule could all influence its properties .科学的研究の応用
Implication in Medicinal Chemistry
Quinazoline derivatives, including the specific compound , have been extensively studied for their biological activities, which span across various therapeutic areas. The stability and versatility of the quinazoline nucleus allow for the introduction of various bioactive moieties, leading to the synthesis of novel medicinal agents. Quinazoline-4(3H)-ones and their derivatives are highlighted for their antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Role in Optoelectronic Materials
Beyond their biological activities, quinazoline derivatives also find applications in the field of optoelectronics. The incorporation of quinazoline into π-extended conjugated systems has shown significant value in the creation of novel optoelectronic materials. These derivatives are utilized in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The diverse functionalities of these compounds underscore their potential in both therapeutic and technological domains (Lipunova et al., 2018).
Anticancer Drug Development
Quinazoline derivatives are extensively explored for their anticancer properties. Several patents and articles emphasize the discovery and development of quinazoline derivatives for cancer treatment, highlighting their role in inhibiting EGFR among other therapeutic protein targets. The structural diversity observed in patented quinazoline compounds points towards their vast applications in developing novel anticancer drugs, demonstrating the continuing promise of quinazoline derivatives in medicinal chemistry (Ravez et al., 2015).
将来の方向性
特性
IUPAC Name |
3-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S2/c1-17-9-10-19(18(2)14-17)16-35-27-30-22-8-4-3-7-21(22)25-29-23(26(33)31(25)27)11-12-24(32)28-15-20-6-5-13-34-20/h3-10,13-14,23H,11-12,15-16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAILIOBCPUJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B2477371.png)
![1-[(4-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2477372.png)

![methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2477375.png)

![1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B2477378.png)
![1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2477380.png)
![3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2477386.png)
![N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2477387.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2477388.png)
![3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/no-structure.png)



